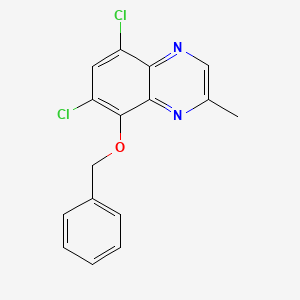
7-Bromo-1,2-dihydro-5,8-dimethoxynaphthalene
Vue d'ensemble
Description
7-Bromo-1,2-dihydro-5,8-dimethoxynaphthalene is an organic compound with the chemical formula C12H13BrO2. It is a derivative of naphthalene, characterized by the presence of bromine and methoxy groups. This compound is often used as an intermediate in organic synthesis and has various applications in scientific research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-1,2-dihydro-5,8-dimethoxynaphthalene typically involves the bromination of 3,4-dihydro-5,8-dimethoxynaphthalene. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position. Common reagents used for bromination include bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron (Fe) or aluminum chloride (AlCl3).
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and reagent concentration, ensuring high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
7-Bromo-1,2-dihydro-5,8-dimethoxynaphthalene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding 3,4-dihydro-5,8-dimethoxynaphthalene.
Substitution: Nucleophilic substitution reactions can replace the bromine atom with other functional groups, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea (NH2CSNH2) can be employed under mild conditions.
Major Products Formed
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of 3,4-dihydro-5,8-dimethoxynaphthalene.
Substitution: Formation of substituted naphthalene derivatives with various functional groups.
Applications De Recherche Scientifique
7-Bromo-1,2-dihydro-5,8-dimethoxynaphthalene has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of biological pathways and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of drug candidates.
Industry: Utilized in the production of specialty chemicals and materials, such as dyes and polymers.
Mécanisme D'action
The mechanism of action of 7-Bromo-1,2-dihydro-5,8-dimethoxynaphthalene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of bromine and methoxy groups can influence the compound’s reactivity and binding affinity, affecting its overall biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Bromo-3,4-dihydronaphthalen-1(2H)-one: Another brominated naphthalene derivative with different functional groups.
8-Bromo-3,4-dihydronaphthalen-1(2H)-one: Similar structure but with bromine at a different position.
7,8-Dibromo-3-tert-butylpyrazolo[5,1-c][1,2,4]triazines: A compound with multiple bromine atoms and a different core structure.
Uniqueness
7-Bromo-1,2-dihydro-5,8-dimethoxynaphthalene is unique due to the specific positioning of its bromine and methoxy groups, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable intermediate in organic synthesis and a useful tool in scientific research.
Propriétés
Formule moléculaire |
C12H13BrO2 |
|---|---|
Poids moléculaire |
269.13 g/mol |
Nom IUPAC |
7-bromo-5,8-dimethoxy-1,2-dihydronaphthalene |
InChI |
InChI=1S/C12H13BrO2/c1-14-11-7-10(13)12(15-2)9-6-4-3-5-8(9)11/h3,5,7H,4,6H2,1-2H3 |
Clé InChI |
XRVNUXUNETXLEU-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C(C2=C1C=CCC2)OC)Br |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-[2-(2-Methylaminoethyl)phenoxy]propan-1-ol](/img/structure/B8305031.png)




![3-(Pyridin-2-yl)-1,2,4-thiadiazolo[4,5-a]benzimidazole](/img/structure/B8305056.png)



![6-(Pyridin-3-yl-[1,2,4]oxadiazol-5-yl)pyridine-2-carbonitrile](/img/structure/B8305074.png)




